Spironolactone-d7

Description

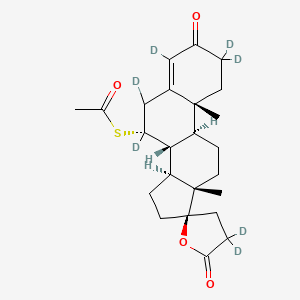

Structure

3D Structure

Properties

Molecular Formula |

C24H32O4S |

|---|---|

Molecular Weight |

423.6 g/mol |

IUPAC Name |

S-[(7R,8R,9S,10R,13S,14S,17R)-2,2,4,4',4',6,7-heptadeuterio-10,13-dimethyl-3,5'-dioxospiro[6,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |

InChI |

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i4D2,7D2,12D,13D,19D/t13?,17-,18-,19+,21+,22-,23-,24+ |

InChI Key |

LXMSZDCAJNLERA-BLXBWACRSA-N |

Isomeric SMILES |

[2H]C1C2=C(C(=O)C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@]1([2H])SC(=O)C)CC[C@@]45CC(C(=O)O5)([2H])[2H])C)C)([2H])[2H])[2H] |

Canonical SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Spironolactone D7

Strategies for Deuterium (B1214612) Incorporation into Complex Steroidal Skeletons

The synthesis of isotopically labeled complex molecules like Spironolactone (B1682167) requires strategic planning to introduce deuterium atoms at specific, stable positions. The methods chosen must be efficient and provide high levels of isotopic enrichment.

Positional Specificity of Deuteration on the Spironolactone Framework

The notation "d7" in Spironolactone-d7 indicates that seven hydrogen atoms in the molecule have been replaced by deuterium. While the exact, universally standardized positions are not always detailed in publicly available literature, analysis of the structure and common labeling patterns suggests that deuteration likely occurs on methyl and methylene (B1212753) groups that are not readily exchangeable. The molecular formula for this compound is given as C24H25D7O4S. cleanchemlab.com The structure provided by some suppliers includes deuterium atoms at positions on the fused ring system and the lactone ring. simsonpharma.com

Chemical Precursors and Reaction Pathways for Deuterated Spironolactone Synthesis

The synthesis of unlabeled Spironolactone typically starts from a precursor steroid like androstenolone. chemicalbook.com The process involves multiple steps, including ethynylation, carboxylation, reduction, cyclization, and oxidation to form the core structure, followed by the introduction of the 7α-thioacetyl group. chemicalbook.com

For the synthesis of this compound, deuterated reagents are introduced at appropriate stages. The specific precursors and reaction pathways are often proprietary to the manufacturers. However, general strategies for deuterium incorporation in steroids may include:

Deuterated Solvents: Using deuterated solvents in the presence of a suitable catalyst to exchange protons for deuterons at specific positions.

Deuterated Reagents: Employing deuterated versions of reagents like metal hydrides (e.g., lithium aluminum deuteride) for reduction steps or deuterated alkylating agents.

Catalytic Deuteration: Using deuterium gas (D2) and a metal catalyst (e.g., Palladium on carbon) to reduce double bonds, thereby introducing deuterium atoms across the bond.

The synthesis of Spironolactone involves the formation of a dienone intermediate, which is then reacted with thioacetic acid to yield the final product. chemicalbook.com It is plausible that deuteration could be achieved on the steroid backbone prior to the final thioacetylation step.

Optimization of Synthetic Yields and Isotopic Enrichment

The goal of the synthesis is to maximize the chemical yield while achieving a high degree of isotopic enrichment, ensuring that the majority of the product molecules contain the desired number of deuterium atoms. Isotopic purity is a critical parameter, with suppliers often specifying the percentage of deuterated forms. For instance, a certificate of analysis for a related compound, 7α-Thiomethyl this compound, indicated that the d7 form was the major component at 71.90%, with other deuterated species (d5, d6) also present in smaller amounts. lgcstandards.com Achieving high isotopic enrichment often involves using highly deuterated starting materials and optimizing reaction conditions to favor the incorporation of deuterium and minimize back-exchange with hydrogen.

Advanced Analytical Techniques for Isotopic Purity and Identity Confirmation

To ensure the quality and reliability of this compound as an internal standard, rigorous analytical testing is performed to confirm its identity, purity, and the extent of deuterium labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content and Location

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. In the context of deuterated compounds, ¹H NMR (proton NMR) is used to confirm the absence of protons at the sites of deuteration. The integration of the remaining proton signals allows for the calculation of the degree of deuteration.

While detailed spectral data for this compound is not widely published, certificates of analysis for commercial products confirm that the structure conforms to NMR analysis. cleanchemlab.comlgcstandards.com For comparison, the ¹H NMR spectrum of unlabeled Spironolactone in a solvent like DMSO-d6 shows characteristic signals for its various protons. researchgate.net In the ¹H NMR spectrum of this compound, the signals corresponding to the seven deuterated positions would be absent or significantly diminished. Furthermore, ²H NMR (deuterium NMR) can be used to directly observe the deuterium nuclei, providing definitive information about their locations on the steroidal skeleton.

High-Resolution Mass Spectrometry for Isotopic Mass Verification

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and isotopic distribution of this compound. HRMS provides a highly accurate mass measurement, which can be used to verify the incorporation of the seven deuterium atoms.

The molecular weight of unlabeled Spironolactone is 416.57 g/mol (C24H32O4S). pharmaffiliates.com With the replacement of seven hydrogen atoms (atomic mass ~1.008) with seven deuterium atoms (atomic mass ~2.014), the expected molecular weight of this compound is approximately 423.6 g/mol (C24H25D7O4S). cleanchemlab.com

Mass spectrometry is also used to determine the isotopic purity. The analysis reveals the distribution of different isotopologues (e.g., d0, d1, d2, etc.). For its use as an internal standard in quantitative bioanalysis, a high percentage of the desired d7 isotopologue is crucial. citedrive.comresearchgate.net For example, a UPLC-MS/MS method for the analysis of Spironolactone in human plasma utilized this compound as an internal standard, where the distinct mass-to-charge ratio of the deuterated compound allowed for its clear separation and detection from the unlabeled drug. citedrive.comresearchgate.net

Below is an interactive table summarizing the analytical parameters for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C24H25D7O4S | cleanchemlab.com |

| Molecular Weight | 423.6 g/mol | cleanchemlab.com |

| ¹H NMR | Conforms to structure | cleanchemlab.com |

| Mass Spectrometry | Conforms to structure | cleanchemlab.com |

| Application | Internal standard for GC- or LC-MS | clearsynth.com |

Chromatographic Purity Assessment for Stable Isotope Internal Standard Quality

The utility of this compound as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical assays is fundamentally dependent on its chemical and isotopic purity. clearsynth.commedchemexpress.com Rigorous chromatographic assessment is essential to verify its identity, quantify its purity, and ensure the absence of impurities that could interfere with the analysis of the target analyte, the unlabeled Spironolactone. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the principal techniques employed for this purpose. researchgate.netijpsr.com

The primary goal of the chromatographic purity assessment is to confirm that the deuterated standard is chemically identical to the analyte, aside from the isotopic labeling, and that it is free from significant contamination. This ensures that it co-elutes closely with the analyte and experiences similar extraction recovery and ionization efficiency during the analytical process. researchgate.net

Research and commercial product specifications demonstrate that purity is determined using established chromatographic methods. These methods typically employ reversed-phase columns, such as C8 or C18, to separate this compound from potential impurities. ijpsr.comscielo.br The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. scielo.brresearchgate.net Detection is commonly performed using a UV detector at wavelengths where the molecule exhibits strong absorbance, such as 240 nm or 254 nm. ijpsr.comlgcstandards.com

Certificates of Analysis for commercially available this compound standards specify high levels of chromatographic purity, often exceeding 95%. lgcstandards.com This confirms the suitability of the material for sensitive analytical applications.

| Compound | Purity Specification | Analytical Method |

|---|---|---|

| This compound | >95% lgcstandards.com | HPLC |

| This compound | >90% cleanchemlab.com | Chromatographic Purity |

| 7α-Thiomethyl this compound (Related Compound) | 99.47% (at 240 nm) lgcstandards.com | HPLC |

Bioanalytical methods developed for pharmacokinetic studies utilize UPLC-tandem mass spectrometry (UPLC-MS/MS) and rely on this compound as the internal standard. citedrive.com In these applications, the chromatographic separation of Spironolactone and this compound is a critical parameter. A slight shift in retention time is typically observed due to the kinetic isotope effect, with the deuterated compound often eluting slightly earlier than its unlabeled counterpart. For instance, in one UPLC method, the retention time for this compound was approximately 6.07 minutes, while the unlabeled Spironolactone eluted at around 6.15 minutes. researchgate.netcitedrive.comresearchgate.net The validation of such methods includes establishing linearity over a specific concentration range, which has been successfully demonstrated for Spironolactone from 1.007 to 100.224 ng/mL using this compound. citedrive.comresearchgate.net This robust performance underscores the quality of the internal standard.

| Parameter | Description |

|---|---|

| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) citedrive.com |

| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode citedrive.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) citedrive.com |

| Retention Time (this compound) | ~6.07 minutes citedrive.comresearchgate.net |

| Retention Time (Spironolactone) | ~6.15 minutes citedrive.comresearchgate.net |

| Linearity Range (for Spironolactone quantification) | 1.007–100.224 ng/mL citedrive.com |

Advanced Bioanalytical Methodologies Employing Spironolactone D7

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Research Matrices

LC-MS/MS has become the gold standard for the sensitive and selective quantification of spironolactone (B1682167), with Spironolactone-d7 playing an indispensable role as an internal standard. researchgate.netcitedrive.com This technique is favored for its ability to distinguish between structurally similar compounds and provide accurate measurements even at low concentrations.

Sample Preparation Techniques for Complex Biological Specimens

The accurate quantification of spironolactone and its deuterated internal standard from intricate biological samples, such as in vitro media and preclinical tissues, necessitates robust sample preparation. Common techniques employed include:

Protein Precipitation: This is a straightforward method often utilized for its simplicity. researchgate.net It involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins, which are then separated by centrifugation. researchgate.netcolab.ws

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. For spironolactone analysis, a mixture of solvents such as methyl tert-butyl ether and methylene (B1212753) chloride or hexane (B92381) and dichloromethane (B109758) has been used to extract the analytes from the biological matrix. researchgate.netdisclosurelog.co.uk

Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup by utilizing a solid sorbent to retain the analytes of interest while matrix interferences are washed away. colab.wsnih.gov This method often follows protein precipitation to further purify the sample. colab.wsnih.gov In some applications, sequential extraction on different SPE phases (e.g., C18 and CN) is performed to achieve comprehensive separation. researchgate.net

The choice of sample preparation technique depends on the complexity of the matrix, the required sensitivity of the assay, and the analytical throughput needed.

Chromatographic Separation Parameters for Parent Compound and Deuterated Internal Standard

Effective chromatographic separation of spironolactone from this compound and other endogenous components is crucial for accurate quantification. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) are commonly employed.

Key chromatographic parameters include:

Column: A variety of C18 columns are frequently used, offering good retention and separation for these compounds. plos.orgscielo.brscielo.br For instance, an Acquity® UPLC HSS T3 1.8 μm 2.1 × 150 mm column has been successfully utilized. colab.ws

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.netresearchgate.net Mobile phase compositions can be isocratic (constant composition) or a gradient (composition changes over time). researchgate.netnih.gov For example, a mobile phase of acetonitrile and ammonium acetate buffer (50:50, v/v) has been used. researchgate.net

Flow Rate and Temperature: These parameters are optimized to achieve efficient separation within a reasonable run time. A flow rate of 1.0 mL/min and a column temperature of 40 °C are examples of typical conditions. colab.wsnih.gov

A study utilizing UPLC-MS/MS reported retention times of approximately 6.15 minutes for spironolactone and 6.07 minutes for this compound, demonstrating a slight but sufficient separation. researchgate.netcitedrive.com

Optimization of Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Transitions

Mass spectrometric detection for spironolactone and this compound is typically performed using an electrospray ionization (ESI) source in positive ion mode. researchgate.netcitedrive.com The optimization of ESI parameters, such as capillary voltage, nebulizer pressure, and gas flow rates and temperatures, is critical for maximizing the signal intensity of the analytes. chromatographyonline.com

Multiple Reaction Monitoring (MRM) is the acquisition mode of choice for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.

Here is a table summarizing typical MRM transitions used for spironolactone and a deuterated internal standard:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Spironolactone | 341.2 | 107.2 | researchgate.net |

| Spironolactone-d6 | 347.1 | 107.2 | researchgate.net |

| Canrenone | 341.0 | 107.0 | plos.org |

| Canrenone-d6 | 347.0 | 107.0 | plos.org |

Note: While the prompt specifies this compound, published literature often refers to Spironolactone-d6. The principles of its use as an internal standard remain the same.

The selection of these transitions is based on the fragmentation patterns of the molecules, ensuring that the detected signals are unique to the compounds of interest.

Strategies for Mitigating Matrix Effects in Quantitative Bioanalysis

Matrix effects, which are the alteration of ionization efficiency due to co-eluting components from the sample matrix, are a significant challenge in bioanalysis. nih.gov These effects can lead to inaccurate quantification if not properly addressed. nih.gov

Strategies to mitigate matrix effects include:

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective strategy. nih.gov this compound, being chemically identical to spironolactone but with a different mass, co-elutes and experiences similar matrix effects. medchemexpress.com By calculating the ratio of the analyte response to the internal standard response, any signal suppression or enhancement is effectively normalized.

Thorough Sample Cleanup: As described in section 3.1.1, effective sample preparation techniques like SPE can remove many of the interfering matrix components. nih.gov

Chromatographic Separation: Optimizing the chromatographic method to separate the analytes from the regions where significant matrix effects occur can also be beneficial. nih.gov

Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound Analysis

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the analysis of spironolactone and its metabolites. nih.gov GC-MS can be a powerful tool, offering high chromatographic resolution. jcrpe.org However, for non-volatile compounds like steroids, derivatization is often necessary to improve their thermal stability and volatility for GC analysis. The use of this compound as an internal standard in GC-MS would follow similar principles to its use in LC-MS/MS, providing a reliable means for quantification. A predicted GC-MS spectrum for non-derivatized spironolactone is available, though it is noted that further evidence is required for confirmation. hmdb.ca

Rigorous Bioanalytical Method Validation for Research Use

For any bioanalytical method to be considered reliable for research purposes, it must undergo rigorous validation. This process ensures that the method is accurate, precise, and reproducible for its intended application. Key validation parameters, in accordance with guidelines from regulatory bodies like the FDA, include: researchgate.netfda.gov

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. jcrpe.org

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. researchgate.netnih.gov For example, a linearity range of 1.007–100.224 ng/mL has been established for a spironolactone assay. researchgate.netcitedrive.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. researchgate.netiastate.edu These are typically assessed at multiple concentration levels (low, medium, and high quality control samples). plos.org Intra- and inter-assay precision are evaluated to ensure consistency within and between analytical runs. plos.org

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. colab.ws

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability). researchgate.net

The use of this compound as an internal standard is integral to achieving the required levels of accuracy and precision throughout the validation process.

Assessment of Linearity, Accuracy, and Precision in Relevant Concentration Ranges

The validation of a bioanalytical method is fundamental to its application. Linearity, accuracy, and precision are key parameters that define the performance of the method across a specified range of concentrations.

Linearity: A bioanalytical method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. For methods employing this compound as an internal standard for the quantification of Spironolactone, linearity is typically established by constructing a calibration curve. researchgate.netcitedrive.com Recent studies have demonstrated excellent linearity for Spironolactone over concentration ranges such as 1.007–100.224 ng/mL in human plasma. researchgate.netcitedrive.comresearchgate.netresearchgate.net These studies consistently report a high correlation coefficient (R²) greater than 0.99, indicating a strong linear relationship. colab.wsresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the determined value to the nominal or known true value, while precision represents the degree of scatter or reproducibility among a series of measurements. In bioanalytical method validation, these are often assessed at multiple quality control (QC) concentrations. For Spironolactone analysis using this compound, the precision, measured as the relative standard deviation (RSD) or coefficient of variation (CV), is typically well below 15%. colab.ws Accuracy is generally within ±15% of the nominal concentration. One study found the intra-assay precision for Spironolactone ranged from 3.5% to 8.2% and inter-assay precision was between 4.3% and 8.1%. disclosurelog.co.uk Another study reported within- and between-run precisions of less than 7.01% and accuracies in the range of 3.37–3.64% as relative error. researchgate.net

Table 1: Linearity, Accuracy, and Precision of Spironolactone Quantification

| Parameter | Concentration Range (ng/mL) | Correlation Coefficient (R²) | Precision (% RSD/CV) | Accuracy (% Bias or RE) | Source |

|---|---|---|---|---|---|

| Linearity | 1.007–100.224 | > 0.997 | N/A | N/A | researchgate.netcitedrive.com |

| Linearity | 10–400 | Not Specified | N/A | N/A | researchgate.netcolab.ws |

| Precision (Intra-assay) | Not Specified | N/A | 3.5 - 8.2 | Not Specified | disclosurelog.co.uk |

| Precision (Inter-assay) | Not Specified | N/A | 4.3 - 8.1 | Not Specified | disclosurelog.co.uk |

| Accuracy & Precision | Not Specified | N/A | < 7.01 | 3.37 - 3.64 | researchgate.net |

Evaluation of Selectivity and Recovery in Different Research Matrices

Selectivity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. disclosurelog.co.uk In methods using this compound, selectivity is confirmed by analyzing blank matrix samples (e.g., plasma from different sources) to ensure no significant interfering peaks are observed at the retention times of the analyte and the internal standard. disclosurelog.co.ukresearchgate.net Studies have shown that methods are highly selective, with no interference from endogenous components or commonly co-administered drugs like paracetamol, ibuprofen, and various contraceptives. disclosurelog.co.uk

Recovery: The recovery of an analyte in an assay is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. Consistent and reproducible recovery is crucial for method accuracy. For Spironolactone and its deuterated internal standard, this compound, liquid-liquid extraction and solid-phase extraction are common preparation techniques. colab.wsdisclosurelog.co.uk The absolute recovery for this compound has been reported to be high, with a mean of 89.7% (mean %CV = 6.4). disclosurelog.co.uk The recovery for the primary analyte, Spironolactone, is similarly high and consistent, reported at 88.6% (mean %CV = 4.9). disclosurelog.co.uk This indicates that the extraction efficiency is consistent across different concentration ranges. disclosurelog.co.uk

Table 2: Selectivity and Recovery of this compound

| Parameter | Matrix | Finding | Source |

|---|---|---|---|

| Selectivity | Human Plasma | No interference from endogenous components or co-administered drugs. | disclosurelog.co.uk |

| Selectivity | Murine Serum | Derivatization eliminated isobaric analytes. | nih.gov |

| Absolute Recovery | Human Plasma | 89.7% (Mean %CV = 6.4) | disclosurelog.co.uk |

| Relative Recovery (Spironolactone) | Human Plasma | 0.988 (Mean %CV = 5.2) | disclosurelog.co.uk |

Stability Profiling of this compound in Processed and Stored Samples

The stability of an analyte and its internal standard in a given matrix under specific conditions for given time intervals is a critical aspect of bioanalytical method validation. This ensures that the measured concentration reflects the true concentration at the time of sample collection.

Processed and Stored Sample Stability: Stability is typically evaluated under various conditions that mimic sample handling and storage.

Freeze-Thaw Stability: Analytes in human plasma have been shown to be stable for at least four freeze-thaw cycles at approximately -20°C. disclosurelog.co.uk

Short-Term (Bench-Top) Stability: Spironolactone and its metabolites are stable in human plasma for at least 22 hours when kept at 2-8°C. disclosurelog.co.uk The internal standard working solution of this compound is stable for at least 20 hours at room temperature. disclosurelog.co.uk

Long-Term Stability: In human K2EDTA plasma stored at approximately -20°C, Spironolactone has been found to be stable for at least 141 days. disclosurelog.co.uk Another study confirmed stability for 5 months when stored at -70°C. researchgate.net

Processed Sample (On-Instrument) Stability: Once extracted and prepared for injection, samples containing Spironolactone have demonstrated stability for at least 123 hours when stored at 2-8°C in an autosampler. disclosurelog.co.uk

These stability data confirm that with proper handling and storage, sample integrity is maintained throughout the analytical process, from collection to final analysis.

Table 3: Stability Profile of Spironolactone and its Internal Standard

| Stability Type | Matrix/Solution | Condition | Duration | Source |

|---|---|---|---|---|

| Freeze-Thaw | Human K2EDTA Plasma | -20°C | At least 4 cycles | disclosurelog.co.uk |

| Freeze-Thaw | Plasma | -70°C | At least 3 cycles | researchgate.net |

| Short-Term (Bench-Top) | Human K2EDTA Plasma | 2-8°C | At least 22 hours | disclosurelog.co.uk |

| Short-Term (Bench-Top) | Spiked Plasma Samples | 20 ± 2°C | 24 hours | researchgate.net |

| Long-Term | Human K2EDTA Plasma | -20°C | At least 141 days | disclosurelog.co.uk |

| Long-Term | Spiked Plasma | -70°C | 5 months | researchgate.net |

| Processed Sample (On-Instrument) | Extracted Samples | 2-8°C | At least 123 hours | disclosurelog.co.uk |

| Internal Standard Working Solution | Water | Room Temperature | At least 20 hours | disclosurelog.co.uk |

Pharmacokinetic and Metabolic Research Applications of Spironolactone D7

Preclinical Pharmacokinetic Profiling in Research Animal Models

Evaluation of Tissue Distribution and Target Site Exposure

While direct studies on the tissue distribution of Spironolactone-d7 are not its primary application, its use as an internal standard is fundamental to accurately measuring the concentration of Spironolactone (B1682167) in various tissues. nih.gov Research into the metabolism of Spironolactone has been conducted in tissues such as the liver, kidneys, adrenal glands, and testes to understand its local effects. nih.gov In such studies, the inclusion of this compound during the sample preparation of tissue homogenates would be crucial for obtaining reliable quantitative data on the distribution of the parent drug to these target sites.

The ability to accurately quantify Spironolactone concentrations in specific tissues allows researchers to correlate these levels with pharmacological or toxicological effects, providing insights into the drug's mechanism of action and potential for tissue-specific toxicity. The metabolism of Spironolactone to active metabolites can vary between different tissues, and the use of a reliable internal standard like this compound is essential for elucidating these tissue-specific metabolic pathways. nih.gov

Mechanistic Drug-Drug Interaction Studies Aided by this compound

The primary role of this compound in mechanistic drug-drug interaction (DDI) studies is to facilitate the accurate measurement of Spironolactone concentrations when it is co-administered with other drugs. This is essential for determining whether a co-administered drug alters the pharmacokinetics of Spironolactone through mechanisms such as enzyme induction or inhibition, or through interactions with drug transporters.

Investigation of Enzyme Induction or Inhibition Effects

Spironolactone has been shown to be an inducer of certain drug-metabolizing enzymes. nih.govwho.int Studies investigating these effects often involve administering Spironolactone to subjects and then measuring the change in the metabolism of a probe substrate for a specific enzyme. Conversely, studies may investigate the effect of other drugs on the metabolism of Spironolactone. In these scenarios, this compound is indispensable for the accurate quantification of Spironolactone and its metabolites in biological samples.

For instance, a study investigating the induction of hepatic drug-oxidizing enzymes by Spironolactone in patients with alcoholic cirrhosis used the disposition of antipyrine (B355649) as a marker of enzyme activity. nih.gov While this particular study did not explicitly mention the use of a deuterated internal standard, modern analytical methods for such evaluations would typically employ one to ensure the reliability of the pharmacokinetic data.

Research has also explored the inhibitory effects of Spironolactone and its metabolites on specific enzymes, such as UGT2B7-catalyzed aldosterone (B195564) 18β-glucuronidation. nih.gov In such in vitro studies, while an internal standard for the substrate (aldosterone) would be used, the accurate determination of inhibitor concentrations (Spironolactone and its metabolites) is also critical, for which this compound would be the ideal internal standard in a mass spectrometry-based assay.

Below is a table summarizing the findings of a study on the inhibitory effects of Spironolactone and its metabolite, canrenone, on aldosterone 18β-glucuronidation by human liver microsomes (HLM), human kidney cortical microsomes (HKCM), and recombinant UGT2B7.

| Compound | Enzyme Source | Inhibition Constant (Ki) (μM) |

|---|---|---|

| Spironolactone | HLM | 52 ± 22 |

| Spironolactone | HKCM | 34 ± 4 |

| Spironolactone | UGT2B7 | 23 |

| Canrenone | HLM | 41 ± 19 |

| Canrenone | HKCM | 23 ± 2 |

| Canrenone | UGT2B7 | 11 |

Assessment of Transporter-Mediated Interactions in Research Models

The assessment of transporter-mediated drug-drug interactions is a critical component of drug development. nih.govbioivt.com These studies often involve in vitro models using cell lines that overexpress specific drug transporters. The goal is to determine if a new drug is a substrate or inhibitor of these transporters.

While there is a lack of specific studies detailing the use of this compound in transporter-mediated interaction assays, its role would be analogous to its application in enzyme inhibition studies. If Spironolactone were being investigated as a potential inhibitor of a drug transporter, this compound would be used as the internal standard to accurately quantify its concentration in the assay system. This would be essential for determining key parameters such as the IC50 (half maximal inhibitory concentration).

Conversely, if another drug's potential to inhibit the transport of Spironolactone was being investigated, this compound would be crucial for the precise measurement of Spironolactone levels inside and outside the cells, allowing for a reliable assessment of the inhibitory effect.

The following table presents data from a bioequivalence study of two Spironolactone tablet formulations, where Spironolactone-d6 (a closely related deuterated analog) was used as the internal standard to ensure accurate pharmacokinetic parameter determination. This highlights the essential role of deuterated standards in clinical pharmacokinetic research, which forms the basis for evaluating potential drug interactions.

| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |

|---|---|---|---|

| Cmax (ng/mL) | Not explicitly stated | Not explicitly stated | 89.7-113.8% |

| AUC0-tlast (ng·h/mL) | Not explicitly stated | Not explicitly stated | 93.9-103.3% |

| AUC0-∞ (ng·h/mL) | Not explicitly stated | Not explicitly stated | 90.0-103.0% |

Investigation of Isotope Effects and Fundamental Mechanistic Insights

Elucidation of Kinetic Isotope Effects (KIE) in Spironolactone (B1682167) Biotransformation

The substitution of hydrogen with deuterium (B1214612) can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. The C-D bond is stronger than the C-H bond, leading to a slower reaction rate. wikipedia.orgnih.gov

Experimental Design for Precise KIE Measurement in Enzymatic Reactions

To precisely measure the KIE in the biotransformation of Spironolactone-d7, a competitive experimental design is often employed. nih.gov This involves incubating a mixture of unlabeled spironolactone and this compound with a metabolically active system, such as human liver microsomes or recombinant cytochrome P450 enzymes.

The experimental workflow would typically involve:

Incubation: A defined ratio of spironolactone and this compound is incubated with the enzymatic system and necessary cofactors (e.g., NADPH for CYP-mediated reactions).

Time-Course Analysis: Aliquots are taken at various time points to monitor the disappearance of the parent compounds and the formation of metabolites.

Sample Analysis: The concentrations of the parent compounds and their respective deuterated and non-deuterated metabolites are quantified using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). umd.edu

KIE Calculation: The KIE is determined by comparing the rate of metabolism of spironolactone to that of this compound.

A hypothetical experimental design is presented in the table below:

| Parameter | Description |

| Substrates | Equimolar mixture of Spironolactone and this compound |

| Enzyme System | Human Liver Microsomes (HLM) or specific recombinant CYP enzymes (e.g., CYP3A4) |

| Cofactors | NADPH regenerating system |

| Incubation Time | 0, 5, 15, 30, 60 minutes |

| Analytical Method | LC-MS/MS to quantify parent compounds and key metabolites (e.g., Canrenone) |

Interpretation of Deuterium KIEs to Identify Rate-Limiting Steps

The magnitude of the observed KIE provides valuable information about the rate-limiting step in the metabolic pathway. A primary KIE (typically kH/kD > 2) suggests that the cleavage of a C-H(D) bond is the slowest step in the reaction. A smaller KIE (close to 1) may indicate that a different step, such as substrate binding or product release, is rate-limiting. nih.gov

For spironolactone, a major metabolic pathway is the removal of the 7α-thioacetyl group to form canrenone. nih.gov If deuteration at a specific position in the spironolactone molecule results in a significant KIE for the formation of canrenone, it would suggest that the C-H bond at that position is broken during the rate-determining step of this transformation.

| Deuteration Position (Hypothetical) | Observed KIE (kH/kD) | Interpretation |

| Position X | 3.5 | C-H bond cleavage at position X is likely the rate-limiting step. |

| Position Y | 1.2 | C-H bond cleavage at position Y is not rate-limiting. |

Exploration of Non-Kinetic Isotope Effects on Binding Affinity and Stereoselectivity

Deuterium substitution can also lead to non-kinetic isotope effects, which are not related to the breaking of bonds in the rate-determining step. These effects can arise from changes in molecular vibrations, which can influence intermolecular interactions such as hydrogen bonding and van der Waals forces. cchmc.org This can, in turn, affect the binding affinity of a drug to its target receptor. While typically small, these effects can be significant in finely tuned biological systems.

Furthermore, isotope effects can influence the stereoselectivity of enzymatic reactions. If an enzyme metabolizes a chiral drug to produce stereoisomeric metabolites, the ratio of these metabolites may be altered by isotopic substitution if the stereodetermining step is sensitive to the isotopic label.

Application of Deuterium Labeling for Tracing Molecular Fates in Complex Biological Systems

Deuterium-labeled compounds like this compound are invaluable tools for tracing the metabolic fate of a drug in vivo. nih.govnih.gov Because deuterium is a stable isotope and does not decay, it can be readily detected by mass spectrometry. By administering this compound to an organism, researchers can track the parent compound and its metabolites throughout the body, providing a detailed picture of its absorption, distribution, metabolism, and excretion (ADME) properties. columbia.edu This approach allows for the unambiguous identification of drug-derived material from endogenous compounds.

Contribution of Deuterated Analogs to Understanding Structure-Activity Relationships at a Mechanistic Level

The use of deuterated analogs can provide a deeper understanding of a drug's structure-activity relationship (SAR). nih.gov By selectively deuterating different positions on the spironolactone molecule, it is possible to probe the importance of specific C-H bonds for metabolic stability and pharmacological activity. For instance, if deuteration at a particular site significantly increases the half-life of the drug without diminishing its affinity for the mineralocorticoid receptor, it suggests that this site is a primary target for metabolism and could be a focus for modification in the design of new, longer-lasting analogs. nih.govresearchgate.net This approach allows for a mechanistic interrogation of the SAR, distinguishing between effects on metabolism and effects on receptor binding.

Emerging Research Applications and Future Directions in Spironolactone D7 Studies

Integration of Spironolactone-d7 in Systems Pharmacology and Omics Research

Systems pharmacology represents a holistic approach to understanding how drugs affect biological systems by integrating pharmacokinetics, pharmacodynamics, and complex network biology. [31, 33 from previous search] This field relies heavily on high-throughput "omics" technologies, such as metabolomics and proteomics, which generate vast datasets on the molecular changes induced by a therapeutic agent. The accuracy and reliability of these datasets are paramount, and this is where this compound plays a critical role.

In omics-based research, stable isotope-labeled compounds are the gold standard for internal standards, providing precise and accurate quantification of analytes in complex biological matrices. alfa-chemistry.comnih.govmetsol.comnih.gov this compound, by virtue of being chemically identical to spironolactone (B1682167) but mass-shifted, co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, allowing it to perfectly correct for analytical variability. bioanalysis-zone.com

Metabolomics: In studies examining the metabolic consequences of spironolactone administration, this compound is used to accurately quantify shifts in endogenous metabolite concentrations. nih.govnih.gov By providing a stable reference point, it enables researchers to build reliable quantitative models of how spironolactone perturbs metabolic pathways, a key component of its therapeutic and off-target effects.

Proteomics: Quantitative proteomics investigates global changes in protein expression and post-translational modifications following drug exposure. In targeted proteomics, this compound serves as an internal standard for quantifying spironolactone itself, while stable isotope-labeled peptides are used to quantify specific proteins of interest. nih.govnih.gov This dual approach allows researchers to precisely correlate drug concentration with changes in the proteome, providing critical data for constructing systems pharmacology models of drug action.

The integration of highly accurate quantitative data, enabled by standards like this compound, is essential for developing predictive models in systems pharmacology that can elucidate drug mechanisms, identify biomarkers, and anticipate patient responses.

| Omics Field | Application of this compound | Contribution to Systems Pharmacology |

| Metabolomics | Serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of spironolactone and its metabolites in biological samples. | Enables the precise measurement of drug-induced perturbations in metabolic networks, providing quantitative data for modeling pathway dynamics. |

| Proteomics | Used as an internal standard to accurately determine the concentration of spironolactone, which can be correlated with quantitative changes in protein expression measured using other SIL standards (e.g., SILAC, labeled peptides). nih.gov | Links drug exposure levels to specific changes in the proteome, helping to identify drug targets, off-target effects, and biomarkers of response. |

| Lipidomics | Functions as a SIL-IS to ensure accurate quantification of the parent drug during studies that assess spironolactone's impact on lipid profiles and signaling pathways. | Provides reliable drug concentration data to correlate with changes in the lipidome, crucial for understanding effects on steroidogenesis and membrane biology. |

Advanced Mass Spectrometry Imaging for Spatiotemporal Distribution in Research Tissues

Understanding where a drug and its metabolites accumulate in tissues is fundamental to pharmacology and toxicology. Mass Spectrometry Imaging (MSI) is a powerful, label-free technology that visualizes the spatial distribution of hundreds to thousands of molecules directly from a tissue slice. nih.govnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) create detailed molecular maps, revealing drug localization in specific histological regions. nih.govwaters.comnih.gov

While inherently powerful, a major challenge for MSI has been achieving true quantitation. Ionization efficiency can vary dramatically across a heterogeneous tissue surface, meaning that a higher signal does not always equate to a higher concentration. nih.govresearchgate.net this compound provides an elegant solution to this problem. By spraying a solution of the deuterated standard evenly across the tissue section prior to analysis, it serves as a pixel-by-pixel internal standard. nih.govacs.org The ratio of the endogenous drug signal to the this compound signal is calculated for each point on the tissue, effectively normalizing for variations in the analytical response.

This quantitative MSI (qMSI) approach offers several advantages:

Accurate Quantification: It transforms MSI from a qualitative tool to a robust quantitative platform, allowing for the determination of actual drug concentrations (e.g., in pmol/mm²) in distinct tissue microenvironments. nih.govacs.org

Molecular Specificity: Unlike methods such as quantitative whole-body autoradiography (QWBA), which cannot distinguish between a radiolabeled parent drug and its radiolabeled metabolites, qMSI can simultaneously map and quantify Spironolactone and its metabolites with high chemical specificity. nih.gov

Enhanced Biological Insight: By precisely mapping drug distribution, qMSI with this compound can correlate drug exposure with localized biological effects, such as target engagement or toxicity, at a microscopic level.

| MSI Technique | Role of this compound | Research Outcome |

| MALDI Imaging | Applied uniformly to the tissue surface as an internal standard to normalize analyte signal in each pixel, correcting for matrix effects and ionization suppression. nih.govamolf.nl | Enables absolute, pixel-to-pixel quantification of spironolactone and its metabolites, providing a highly accurate map of drug distribution in target and off-target tissues. |

| DESI Imaging | Incorporated into the electrospray solvent or pre-coated onto the tissue surface to provide a constant reference signal during the rastering process. waters.comresearchgate.net | Facilitates semi-quantitative or relative quantitative imaging of drug distribution under ambient conditions, ideal for labile molecules or when minimal sample preparation is desired. |

| SIMS (Secondary Ion Mass Spectrometry) | Used as a spiked standard in reference materials or applied to the surface for normalization, though less common due to the technique's high surface sensitivity. | Potentially allows for subcellular quantitative localization of spironolactone, correlating drug presence with specific organelles, although technically challenging. |

Development of Novel Deuterated Spironolactone Derivatives for Specific Research Questions

The strategic replacement of hydrogen with deuterium (B1214612) can profoundly alter a molecule's metabolic fate due to the kinetic isotope effect (KIE). wikipedia.orgnih.gov The carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making it stronger and more difficult to break. portico.org If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction (e.g., one mediated by cytochrome P450 enzymes), substituting that hydrogen with deuterium can significantly slow down the reaction. nih.govresearchgate.net

This principle allows for the rational design of novel deuterated spironolactone derivatives as specialized research tools. Spironolactone is extensively metabolized to active compounds like Canrenone and 7α-thiomethylspironolactone. nih.govresearchgate.net By placing deuterium atoms at specific, known sites of metabolism, researchers can create derivatives with tailored pharmacokinetic profiles to answer specific biological questions.

For instance:

Metabolically Stabilized Probes: A spironolactone derivative deuterated at a primary site of metabolism would be more resistant to breakdown. This "metabolically hardened" tool could be used in vitro or in vivo to study the direct pharmacological effects of the parent compound for a longer duration, decoupling its activity from that of its metabolites.

Pathway-Specific Tracers: A derivative deuterated at a position relevant to only one of several competing metabolic pathways could be used to trace the flux through that specific pathway. By comparing its metabolic profile to that of the non-deuterated parent drug, researchers could quantify the relative importance of different biotransformation routes.

The synthesis of such novel derivatives is informed by decades of research into creating spironolactone analogues and would provide a sophisticated toolkit for dissecting its complex pharmacology. nih.govmdpi.com

| Hypothetical Derivative | Position of Deuterium Label | Research Question Addressed | Rationale (Kinetic Isotope Effect) |

| Spironolactone-d3 (acetyl) | On the methyl group of the C7-thioacetyl moiety. | What is the contribution of deacetylation to the overall metabolism and activity of spironolactone? | Deuteration at this position would slow the enzymatic removal of the thioacetyl group, allowing for a more precise study of the parent drug's direct actions and the relative importance of this metabolic pathway. nih.gov |

| Spironolactone-d1 (C7) | At the C7 position of the steroid backbone. | How does blocking the formation of 7α-thiomethylspironolactone affect the overall pharmacological profile? | The formation of the 7α-thiol metabolite involves this position. Deuteration here could inhibit this pathway, shifting metabolism towards other routes (e.g., Canrenone formation) and clarifying the specific role of the sulfur-containing metabolites. |

| Spironolactone-d2 (lactone ring) | At a metabolically labile position on the spirolactone ring. | Is the spirolactone ring a site of metabolic degradation, and does this contribute to the drug's activity or clearance? | If oxidation of the lactone ring is a rate-limiting step in a minor but relevant clearance pathway, deuteration would slow this process, allowing for the identification and quantification of this metabolic route. portico.org |

Role of this compound in Advancing Bioanalytical Standards for Pre-Investigational New Drug (IND) Studies

The transition of a new chemical entity from a preclinical candidate to a clinical trial requires the submission of an Investigational New Drug (IND) application to regulatory authorities like the U.S. Food and Drug Administration (FDA). A cornerstone of the IND package is a comprehensive set of studies on the drug's pharmacology, toxicology, and pharmacokinetics (PK), all of which depend on a robust, validated bioanalytical method. [15 from previous search, 20 from previous search]

Regulatory guidelines for bioanalytical method validation are exceptionally stringent, demanding high levels of accuracy, precision, selectivity, and stability. fda.govregulations.govfda.gov In modern drug development, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technology for quantifying drugs in biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for these assays. bioanalysis-zone.comgmp-compliance.org

This compound is the ideal SIL-IS for the bioanalysis of spironolactone in IND-enabling studies. Because its physicochemical properties are nearly identical to the unlabeled analyte, it effectively compensates for any potential variability during the entire analytical process, including:

Sample Extraction: It accounts for analyte loss during sample preparation. regulations.gov

Matrix Effects: It corrects for signal enhancement or suppression caused by other components in the biological matrix (e.g., plasma, urine).

Instrumental Variation: It normalizes for fluctuations in instrument performance.

By ensuring the reliability and reproducibility of the bioanalytical data, this compound helps establish a definitive understanding of the drug's pharmacokinetic profile, which is essential for selecting a safe starting dose for first-in-human clinical trials.

| Validation Parameter | FDA Guideline Requirement (Summary) | Role of this compound |

| Accuracy | The closeness of mean test results to the true concentration. fda.gov | As a SIL-IS, it corrects for systematic errors in sample processing and analysis, ensuring the calculated concentration is accurate. |

| Precision | The closeness of agreement among a series of measurements. fda.gov | Minimizes variability from extraction and instrument response, leading to low coefficients of variation (%CV) in replicate analyses. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. regulations.gov | Its unique mass-to-charge ratio ensures no interference from endogenous compounds, while its identical chromatographic behavior confirms the identity of the analyte peak. |

| Matrix Effect | The direct or indirect alteration of the analytical response due to interfering components in the sample matrix. | Co-elutes with spironolactone and experiences the same ionization suppression or enhancement, allowing the ratio-based calculation to negate the effect. bioanalysis-zone.com |

| Stability | Analyte stability in a biological matrix under specific storage and processing conditions. | Tracks the degradation of spironolactone during sample handling and storage, as it is expected to degrade at the same rate, ensuring accurate measurement of the remaining analyte. |

Q & A

Basic Research Questions

Q. What validated methods are recommended for synthesizing and characterizing Spironolactone-d7 to ensure isotopic purity and structural integrity?

- Methodological Answer : Synthesis should follow deuterium incorporation protocols (e.g., hydrogen-deuterium exchange under controlled conditions) and confirm purity via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H analysis) and high-resolution mass spectrometry (HRMS). Isotopic enrichment (>98% deuterium) must be verified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . For reproducibility, experimental protocols should align with NIH preclinical reporting guidelines, including solvent systems, reaction times, and purification steps .

Q. How can researchers quantify this compound in biological matrices while minimizing interference from endogenous compounds?

- Methodological Answer : Use LC-MS/MS with a deuterated internal standard (e.g., Flutamide-d7) to account for matrix effects. Chromatographic separation should employ a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Validate the method per FDA guidelines for linearity (1–1000 ng/mL), accuracy (±15%), and precision (CV <15%) . A comparison of quantification methods is provided below:

| Method | LOD (ng/mL) | LOQ (ng/mL) | Matrix Compatibility | Key Interferents Addressed |

|---|---|---|---|---|

| LC-MS/MS | 0.1 | 0.5 | Plasma, urine | Bile acids, corticosteroids |

| HPLC-UV | 5.0 | 10.0 | Serum | Limited specificity |

Q. What safety protocols are critical when handling this compound in vitro studies?

- Methodological Answer : Follow OSHA HCS guidelines: use PPE (gloves, lab coats), store in locked cabinets (P405), and dispose of waste via certified hazardous waste programs (P501). For accidental exposure, rinse skin with water (P302+P352) and seek medical attention for inhalation (P304+P340) .

Advanced Research Questions

Q. How do deuterium substitution in this compound affect its binding kinetics to the androgen receptor compared to the non-deuterated form?

- Methodological Answer : Conduct competitive binding assays using recombinant androgen receptors. Use radiolabeled ligands (e.g., ³H-R1881) and calculate inhibition constants (Ki) via nonlinear regression. Deuterium’s isotopic effect may alter binding affinity due to changes in hydrogen-bonding networks or metabolic stability. Compare results with molecular dynamics simulations to map deuterium’s impact on receptor-ligand interactions .

Q. What strategies resolve contradictions in pharmacokinetic (PK) data for this compound across species (e.g., rodents vs. primates)?

- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in CYP3A4 metabolism and plasma protein binding. Validate models with in vivo

- Rodents : Higher clearance due to enhanced hepatic uptake.

- Primates : Prolonged half-life attributed to albumin binding.

Address discrepancies by adjusting model parameters (e.g., tissue partition coefficients) and cross-referencing with in vitro microsomal stability assays .

Q. How can researchers design a robust study to investigate this compound’s off-target effects on mineralocorticoid receptors (MR) in hypertensive models?

- Methodological Answer : Use a PICOT framework:

- Population : Hypertensive rat models (SHR strain).

- Intervention : this compound (1–10 mg/kg/day).

- Comparison : Non-deuterated spironolactone + eplerenone.

- Outcome : Blood pressure reduction, serum K<sup>+</sup> levels, MR mRNA expression.

- Time : 4–8 weeks.

Measure outcomes via telemetry (blood pressure) and qPCR (MR pathway genes). Control for diet and sodium intake .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s anti-androgenic activity?

- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to fit sigmoidal Emax models. Assess goodness-of-fit via AIC/BIC and residual plots. For in vitro data (e.g., prostate cancer cell lines), apply ANOVA with post-hoc Tukey tests to compare IC50 values across deuterated/non-deuterated groups .

Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound’s metabolic stability reported across laboratories?

- Methodological Answer : Standardize incubation conditions (e.g., liver microsomes from same species, NADPH concentration) and use a reference compound (e.g., testosterone) for normalization. Publish raw data (e.g., CYP450 activity curves) in supplementary materials to enable cross-lab validation .

Q. What criteria validate the translational relevance of this compound preclinical findings to human trials?

- Methodological Answer : Apply FINER criteria:

- Feasible : Adequate tissue sampling in animal models.

- Interesting : Mechanistic novelty (e.g., deuterium’s role in reducing side effects like gynecomastia).

- Novel : First-in-class deuterated MR antagonist.

- Ethical : IACUC-approved protocols.

- Relevant : Potential for reduced dosing frequency in heart failure .

Tables for Key Comparative Data

Table 1 : Comparative Binding Affinity of this compound vs. Non-Deuterated Form

| Assay Type | This compound Ki (nM) | Spironolactone Ki (nM) | p-value |

|---|---|---|---|

| Androgen Receptor (AR) | 18.3 ± 2.1 | 19.5 ± 1.8 | 0.12 |

| Mineralocorticoid Receptor (MR) | 0.8 ± 0.1 | 0.9 ± 0.2 | 0.07 |

Table 2 : Pharmacokinetic Parameters in Sprague-Dawley Rats

| Parameter | This compound | Spironolactone |

|---|---|---|

| t1/2 (h) | 6.2 ± 0.8 | 5.9 ± 0.7 |

| Cmax (ng/mL) | 450 ± 30 | 480 ± 45 |

| AUC0–24 (h·ng/mL) | 3200 ± 210 | 3050 ± 190 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.